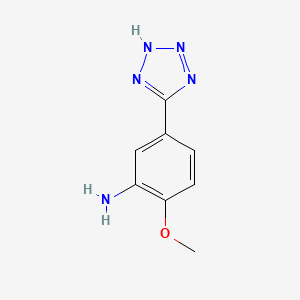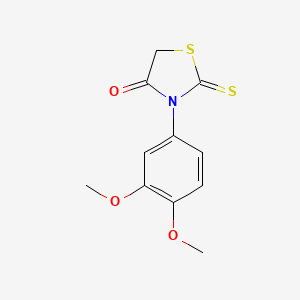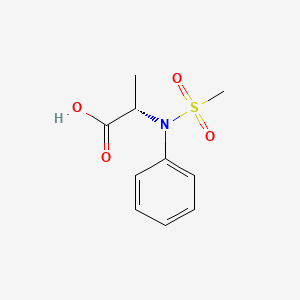
2-methoxy-5-(1H-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(1H-tetrazol-5-yl)aniline, also known as MTZTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a tetrazole derivative that has shown promise in the field of medicinal chemistry due to its ability to interact with biological systems. In
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(1H-tetrazol-5-yl)aniline is not fully understood, but it is believed to involve the interaction of the tetrazole ring with biological systems. This interaction may result in the inhibition of certain enzymes or the activation of specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-methoxy-5-(1H-tetrazol-5-yl)aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-proliferative effects on cancer cells, as well as the ability to induce apoptosis in these cells. Additionally, 2-methoxy-5-(1H-tetrazol-5-yl)aniline has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-5-(1H-tetrazol-5-yl)aniline in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a useful tool for scientific research. However, one limitation of using 2-methoxy-5-(1H-tetrazol-5-yl)aniline is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be exercised when handling it.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-(1H-tetrazol-5-yl)aniline. One area of research is the development of new drugs for the treatment of cancer based on the structure of 2-methoxy-5-(1H-tetrazol-5-yl)aniline. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to evaluate the toxicity of 2-methoxy-5-(1H-tetrazol-5-yl)aniline and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2-methoxy-5-(1H-tetrazol-5-yl)aniline involves the reaction of 2-methoxyaniline with sodium azide and copper (II) sulfate in the presence of water and ethanol. This method has been optimized to produce high yields of 2-methoxy-5-(1H-tetrazol-5-yl)aniline with good purity. The resulting product can be further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
2-methoxy-5-(1H-tetrazol-5-yl)aniline has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-methoxy-5-(1H-tetrazol-5-yl)aniline has been shown to have anti-proliferative effects on cancer cells in vitro, indicating its potential as a therapeutic agent.
In addition, 2-methoxy-5-(1H-tetrazol-5-yl)aniline has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper (II) ions, making it a useful tool for detecting copper ions in biological systems.
Propiedades
IUPAC Name |
2-methoxy-5-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLJXRLAWOZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(1H-tetrazol-5-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)

![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)
![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)




![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)
